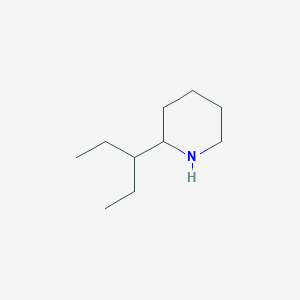

2-(Pentan-3-yl)piperidine

Description

2-(Pentan-3-yl)piperidine is a piperidine derivative featuring a branched pentan-3-yl substituent at the 2-position of the piperidine ring. Piperidine scaffolds are widely utilized in pharmaceutical and agrochemical research due to their versatility in modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-pentan-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGSSBTCZVWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentan-3-yl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-bromo-2-ethylpropane under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 1-bromo-2-ethylpropane to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or iridium complexes can facilitate the cyclization and hydrogenation steps required to form the piperidine ring. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentan-3-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: N-oxides and hydroxylated derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkylated, N-acylated, and N-sulfonylated piperidines

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents

One significant application of 2-(Pentan-3-yl)piperidine is in the design of antiviral agents. Research has highlighted the compound's role as a moiety in the synthesis of inhibitors targeting viral proteases, particularly for coronaviruses such as MERS-CoV. The piperidine ring structure enhances binding affinity and specificity towards the enzyme's active site, facilitating the development of potent inhibitors .

Case Study: MERS-CoV Inhibitors

A study focused on the structure-guided design of peptidomimetic inhibitors for MERS-CoV utilized piperidine derivatives to optimize interactions with the viral protease. The incorporation of this compound into these inhibitors resulted in improved potency and selectivity, demonstrating its potential as a critical component in antiviral therapy .

Cancer Research

Oxidative Phosphorylation Inhibitors

In cancer research, this compound has been explored as part of compounds that inhibit oxidative phosphorylation, a metabolic pathway crucial for cancer cell survival. The compound's derivatives have shown promise in selectively impairing ATP generation in pancreatic cancer cells, leading to significant reductions in cell growth at low concentrations .

Case Study: Pancreatic Cancer

A series of compounds derived from this compound were tested against pancreatic cancer cell lines (MIA PaCa-2 and BxPC-3). The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as effective therapeutic agents against resistant cancer types .

Synthesis of Pharmaceutical Intermediates

Posaconazole Synthesis

Another notable application is in the synthesis of pharmaceutical intermediates for drugs like posaconazole, an antifungal agent. The compound serves as an important intermediate in synthesizing various derivatives that enhance the efficacy and safety profiles of antifungal treatments. A novel synthetic route involving this compound has been developed to improve yield and reduce environmental impact during production processes .

Structure Activity Relationship Studies

The compound is also pivotal in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. By modifying the piperidine ring with various substituents, researchers can systematically evaluate how these changes affect biological activity, pharmacokinetics, and toxicity profiles.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting neuronal communication and potentially exhibiting pharmacological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the piperidine ring critically influences molecular properties. Below is a comparative analysis of 2-(Pentan-3-yl)piperidine and three related compounds:

Key Observations :

- The pentan-3-yl group confers higher lipophilicity than the oxetane or ester substituents, favoring applications requiring lipid membrane penetration (e.g., CNS-targeting drugs).

- The oxetane-containing analog exhibits balanced polarity due to its oxygen-rich ring, enhancing solubility while retaining moderate LogP .

- Ethyl 2-(piperidin-4-yl)acetate ’s ester group increases polarity (LogP = 1.30) but reduces bioavailability compared to alkylated analogs .

Biological Activity

2-(Pentan-3-yl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including analgesic, antidepressant, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound this compound can be represented as follows:

This structure consists of a piperidine ring with a pentan-3-yl substituent, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine with 3-pentanone or similar alkyl halides. The reaction conditions can vary, but common methods include using strong bases such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Antidepressant Effects

Piperidine derivatives have been explored for their antidepressant activities. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Compounds with similar structures have demonstrated efficacy in preclinical models of depression, indicating that this compound may also exhibit such effects.

Analgesic Properties

The analgesic properties of piperidine derivatives are well-documented. Studies suggest that these compounds may act on opioid receptors or modulate pain pathways through interaction with other neurotransmitter systems. The specific activity of this compound in pain models remains to be fully elucidated but warrants further investigation.

Case Study: Antiviral Screening

A study synthesized various piperidine derivatives and evaluated their antiviral activity against several viruses. Although this compound was not directly tested, related compounds showed moderate to high efficacy against HSV and HIV, suggesting a promising avenue for future research on this compound's antiviral potential .

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of alkyl groups on the piperidine ring can enhance biological activity. For instance, modifications that increase lipophilicity often correlate with improved receptor binding and bioavailability . This insight can guide further modifications of this compound to optimize its pharmacological profile.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.